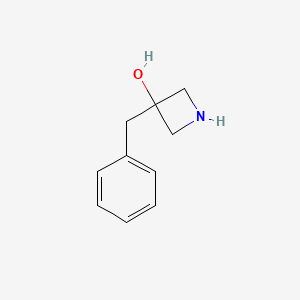

3-Benzylazetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRAMNAASQTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 3-Benzylazetidin-3-ol in Conformational Restriction of Amines

[1]

Executive Summary

In modern drug discovery, "escaping the flatland" of aromatic-heavy libraries is a priority.[1] This compound represents a high-value sp³-enriched scaffold that serves two critical functions:

-

Conformational Locking: It rigidly defines the vector between the amine nitrogen and the lipophilic benzyl moiety, minimizing the entropic penalty upon protein binding.

-

Bioisosteric Replacement: It acts as a constricted mimetic of flexible

-amino alcohols or piperidine rings, often improving metabolic stability and selectivity.[1]

This guide details the design logic, synthesis, and application of this scaffold, distinguishing it from its more common isomer, 1-benzylazetidin-3-ol.[1]

Structural & Physicochemical Mechanics[1]

The Gem-Disubstituent Effect in Strained Rings

The core value of this compound lies in the 3,3-disubstitution on the four-membered azetidine ring.[1] Unlike pyrrolidines (5-membered) or piperidines (6-membered), the azetidine ring is puckered (butterfly conformation) with a barrier to inversion of ~1.3 kcal/mol.

-

Vector Definition: In an acyclic benzyl-amine chain, the benzyl group has free rotation.[1] In this compound, the benzyl group is "pinned" at the 3-position.[1] The C3-quaternary center forces the benzyl group and the hydroxyl group into a fixed axial/equatorial relationship relative to the ring pucker.[1]

-

pKa Modulation: The azetidine nitrogen is highly basic (pKa ~11.3 for unsubstituted azetidine). However, the inductive effect of the C3-hydroxyl group lowers the pKa (typically to ~9.5–10.0), bringing it closer to physiological pH range, which improves membrane permeability (LogD) while maintaining solubility.

Conformational Comparison Diagram

The following diagram illustrates the restriction of degrees of freedom (DoF) when moving from an acyclic amine to the this compound scaffold.

Caption: Transition from flexible acyclic amines to the rigid azetidine scaffold reduces entropic costs during ligand-protein binding.[1]

Mechanistic Application: PKM2 Modulation

A primary case study for this scaffold is found in the development of Pyruvate Kinase M2 (PKM2) activators .[2][3]

-

The Challenge: PKM2 exists in a dynamic equilibrium between a dimeric (inactive) and tetrameric (active) form. Small molecules must bind to the subunit interface to stabilize the tetramer.

-

The Solution: this compound derivatives bind to the PKM2 pocket where the hydroxyl group engages in H-bonding with the protein backbone, while the rigid azetidine ring positions the benzyl group into a hydrophobic pocket.[1] The scaffold "locks" the enzyme in its active conformation, preventing the dissociation of FBP (fructose-1,6-bisphosphate).

Experimental Protocols: Synthesis & Characterization

Unlike 1-benzylazetidin-3-ol (which is made by reacting benzylamine with epichlorohydrin), This compound requires the construction of the quaternary center at C3.[1] The most robust route utilizes a Grignard addition to a protected azetidin-3-one.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound via Grignard addition to N-Boc-azetidin-3-one.

Step-by-Step Protocol

Step 1: Grignard Addition (Formation of the Quaternary Center)

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvent: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq, commercially available) in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to -78°C (dry ice/acetone bath).

-

Reaction: Dropwise add benzylmagnesium bromide (2.0 eq, 1M in THF) over 30 minutes. The excess Grignard is necessary due to the enolization potential of the ketone, although the strained ring reduces this risk compared to acyclic ketones.

-

Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; the product alcohol will be active).

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (0.1 M).[1]

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stirring: Stir at room temperature for 2–4 hours.

-

Workup (Critical):

-

Concentrate the mixture to remove excess TFA.

-

Option A (Salt Form): Triturate with diethyl ether/pentane to obtain the trifluoroacetate salt.

-

Option B (Free Base): Redissolve in DCM, wash with saturated NaHCO₃ (carefully!), dry over Na₂SO₄, and concentrate. Note: The free base is a polar amine and may require chloroform/methanol for extraction.

-

-

Validation:

-

¹H NMR (DMSO-d₆ for HCl salt): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the benzyl methylene singlet (~3.0 ppm) and aromatic protons.

-

LCMS: Confirm M+H peak (Calculated MW: ~163.2 Da).

-

Data Summary: Properties & Comparison

| Property | Acyclic Amine (e.g., 2-benzyl-2-aminoethanol) | This compound | Impact on Drug Design |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Improves binding affinity (lower |

| Metabolic Stability | Low (prone to N-dealkylation) | High | Strained rings often resist oxidative metabolism at the |

| Basicity (pKa) | ~9.5 | ~9.0–9.8 | Lower pKa aids in CNS penetration and reduces phospholipidosis risk. |

| Csp³ Fraction | Moderate | High | Increases 3D character, improving solubility and selectivity. |

References

-

Synthesis of 3,3-Disubstituted Azetidines: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry.

-

PKM2 Modulators Patent: "Therapeutic compounds and compositions and their use as PKM2 modulators."[1][3] Google Patents (CN104822672A).

-

Azetidine Scaffolds in Drug Discovery: "Azetidines in Drug Discovery." PharmaBlock Whitepaper.

-

PubChem Compound Summary: "1-benzhydrylazetidin-3-ol Hydrochloride" (Structural Analog Reference).[1] PubChem.

Sources

- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 2. US9221792B2 - N-(4-(azetidine-1-carbonyl) phenyl)-(hetero-) arylsulfonamide derivatives as pyruvate kinase M2 (PMK2) modulators - Google Patents [patents.google.com]

- 3. CN104822672A - Therapeutic compounds and compositions and their use as PKM2 modulators - Google Patents [patents.google.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Benzylazetidin-3-ol in Modern Drug Discovery: A Technical Guide

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles remains a paramount objective in drug discovery. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine motif has garnered significant attention. This in-depth technical guide focuses on a particularly valuable, yet underexplored, building block: 3-Benzylazetidin-3-ol. We will dissect its synthesis, explore its versatile reactivity, and showcase its application in the construction of diverse molecular architectures with therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a "privileged scaffold" in modern medicinal chemistry.[1] Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with a unique combination of conformational rigidity and reactivity, setting it apart from its less strained five-membered pyrrolidine counterpart and the more reactive three-membered aziridine ring.[2] This constrained geometry allows for the precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[3]

The incorporation of the azetidine motif into drug candidates has been shown to confer several advantageous properties, including:

-

Improved Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility.

-

Increased Metabolic Stability: The compact and rigid nature of the ring can shield adjacent functional groups from metabolic enzymes.

-

Enhanced Target Affinity: The well-defined stereochemical presentation of substituents can lead to more potent and selective binding to target proteins.[3]

-

Novel Chemical Space: Azetidine-containing compounds occupy a distinct region of chemical space compared to more traditional, larger ring systems, increasing the probability of discovering novel intellectual property.

The value of the azetidine scaffold is underscored by its presence in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine, highlighting its clinical relevance.[1][4]

This compound: A Versatile and Strategically Important Building Block

Within the diverse landscape of azetidine-based building blocks, this compound stands out as a particularly versatile and strategically important intermediate. Its key structural features – a nucleophilic tertiary alcohol, a readily cleavable N-benzyl protecting group, and the inherent properties of the azetidine core – provide multiple avenues for synthetic diversification.

Synthesis of this compound

An efficient and scalable synthesis of this compound is crucial for its widespread adoption in drug discovery programs. A commonly employed and optimized method involves a two-step one-pot procedure starting from readily available and inexpensive starting materials: benzylamine and epichlorohydrin.[5][6]

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [6]

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) in water, slowly add epichlorohydrin (0.9 equivalents) while maintaining the temperature between 0-5 °C.

-

Ring Opening: Stir the reaction mixture at 0-5 °C for 16 hours to facilitate the nucleophilic ring-opening of the epoxide by benzylamine.

-

Cyclization: Isolate the crude intermediate by filtration and wash with water. Dissolve the intermediate in acetonitrile and add sodium carbonate (1.2 equivalents). Heat the mixture to reflux (80-90 °C) and stir for 16 hours to induce intramolecular cyclization to form 1-benzylazetidin-3-ol.

-

Work-up and Purification: After cooling, concentrate the reaction mixture. The product can be further purified by extraction and crystallization to yield 1-benzylazetidin-3-ol as a solid.

This robust procedure provides a reliable source of the building block for further synthetic manipulations.

Diagram: Synthesis of 1-Benzylazetidin-3-ol

Caption: General workflow for the etherification of 1-Benzylazetidin-3-ol.

Esterification is another fundamental transformation that allows for the introduction of a wide range of substituents. This can be accomplished through reaction with carboxylic acids under acidic catalysis, or more commonly with acyl chlorides or acid anhydrides. [7] Experimental Protocol: General Esterification using an Acyl Chloride

-

Reaction Setup: Dissolve 1-Benzylazetidin-3-ol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) and add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration. [8]While this compound is achiral, the Mitsunobu reaction offers a mild and efficient method for introducing nucleophiles at the 3-position. [9] Conceptual Workflow: Mitsunobu Reaction of 1-Benzylazetidin-3-ol

Caption: General workflow for the Mitsunobu reaction of 1-Benzylazetidin-3-ol.

Manipulation of the N-Benzyl Group

The N-benzyl group serves as an excellent protecting group for the azetidine nitrogen. Its removal, typically via catalytic hydrogenation, unmasks the secondary amine, which can then be further functionalized. [10] Experimental Protocol: Debenzylation via Catalytic Hydrogenation

-

Reaction Setup: Dissolve the N-benzylated azetidine derivative in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.

The resulting secondary amine is a key intermediate for the introduction of further diversity, for example, through:

-

N-Alkylation: Reaction with alkyl halides or reductive amination.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Amide Formation: Acylation with acyl chlorides or carboxylic acids.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

This two-stage diversification strategy, involving initial derivatization at the 3-position followed by debenzylation and N-functionalization, allows for the rapid generation of large and diverse libraries of azetidine-containing compounds.

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The versatility of this compound as a building block has been leveraged in the synthesis of a variety of biologically active molecules across different therapeutic areas.

Central Nervous System (CNS) Agents

The ability of the azetidine scaffold to impart favorable physicochemical properties, such as increased polarity and reduced lipophilicity, makes it an attractive motif for the design of CNS-penetrant drugs. While direct examples starting from this compound are not extensively documented in publicly available literature, the synthesis of 3-substituted azetidines as triple reuptake inhibitors (TRIs) for the treatment of depression highlights the potential of this scaffold in CNS drug discovery. [2]The general synthetic strategy often involves the creation of a 3-substituted azetidin-3-ol core, which is then further elaborated.

Enzyme Inhibitors

The rigid azetidine framework can serve as an excellent scaffold for the design of enzyme inhibitors by presenting key pharmacophoric elements in a precise orientation for optimal binding to the active site. For instance, derivatives of 3-hydroxyazetidine have been explored as inhibitors for various enzymes, including kinases and proteases. [11][12]The hydroxyl group of this compound can be functionalized to introduce moieties that interact with specific residues in an enzyme's active site.

Table 1: Potential Applications of this compound Derivatives in Drug Discovery

| Therapeutic Area/Target Class | Rationale for Using this compound | Potential Advantages |

| GPCR Ligands | The rigid scaffold allows for precise positioning of substituents to interact with transmembrane helices and extracellular loops. [3][13][14][15] | Improved selectivity and potency; potential for allosteric modulation. |

| Kinase Inhibitors | The azetidine core can serve as a scaffold to orient hinge-binding motifs and other key interacting groups. [11][12] | Access to novel chemical space for kinase inhibition; potential for improved selectivity. |

| Ion Channel Modulators | The 3D nature of the scaffold can be exploited to interact with the complex topographies of ion channel pores. | Potential for novel mechanisms of action and improved subtype selectivity. |

| Antiviral Agents | The azetidine ring can act as a bioisosteric replacement for other cyclic systems in known antiviral pharmacophores. | Improved pharmacokinetic properties and potential to overcome resistance. |

Spirocyclic Scaffolds

This compound can also serve as a precursor for the synthesis of spirocyclic azetidines. [16][17][18]Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality and novelty. The synthesis of such structures from this compound would typically involve oxidation of the hydroxyl group to a ketone, followed by reactions to construct the second ring at the 3-position.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that offers medicinal chemists a gateway to a rich and diverse area of chemical space. Its straightforward synthesis, coupled with the orthogonal reactivity of its hydroxyl and N-benzyl groups, provides a robust platform for the generation of compound libraries with enhanced drug-like properties. The strategic incorporation of the 3-substituted azetidine motif can lead to significant improvements in solubility, metabolic stability, and target affinity.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that the use of this compound and related building blocks will become increasingly prevalent. Future research in this area will likely focus on the development of new synthetic methodologies for the derivatization of this scaffold, as well as its application in the synthesis of modulators for challenging biological targets. The insights and protocols presented in this guide are intended to empower researchers to fully exploit the potential of this valuable building block in their quest for the next generation of innovative medicines.

References

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate. [Link]

-

Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (2011). ResearchGate. [Link]

-

Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. (2019). PMC. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). PMC. [Link]

-

Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2025). ResearchGate. [Link]

-

A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. (2022). PubMed. [Link]

-

Mitsunobu reaction. (n.d.). Wikipedia. [Link]

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.).

-

1-benzhydrylazetidin-3-Ol. (n.d.). gsrs. [Link]

-

Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. (2025). ResearchGate. [Link]

-

GPCR drug discovery: new agents, targets and indications. (n.d.). PubMed. [Link]

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). RSC Publishing. [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). PubMed. [Link]

-

Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. (n.d.). PMC. [Link]

-

Search Results. (n.d.). Beilstein Journals. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]

-

Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). MDPI. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

-

preparation of esters. (n.d.). Chemguide. [Link]

-

Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Baxendale Group - Durham University. [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central. [Link]

-

New paradigms in GPCR drug discovery. (n.d.). PMC. [Link]

-

Synthesis of histidine kinase inhibitors and their biological properties. (n.d.). PubMed Central. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (n.d.). Frontiers. [Link]

-

Synthesis of novel angular spirocyclic azetidines. (2011). PubMed. [Link]

-

How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC. [Link]

Sources

- 1. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 15. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 18. Synthesis of novel angular spirocyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Benzylazetidin-3-ol and 3-Phenylazetidin-3-ol: A Structural and Functional Comparison for Drug Discovery

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

To the researchers, scientists, and drug development professionals who are shaping the future of therapeutics, this guide offers an in-depth exploration of two closely related, yet functionally distinct, azetidine building blocks: 3-Benzylazetidin-3-ol and 3-Phenylazetidin-3-ol. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry provide a unique three-dimensional framework that can enhance potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[2][3] This guide will dissect the nuanced differences between a benzyl and a phenyl substituent at the 3-position of the azetidin-3-ol core, providing a comprehensive analysis to inform rational drug design and development.

Synthesis Strategies: Crafting the Azetidine Core

The synthetic accessibility of these scaffolds is paramount for their application in drug discovery programs. The methodologies for preparing this compound are well-documented, while the synthesis of 3-phenylazetidin-3-ol can be achieved through established organometallic routes.

Synthesis of this compound: A Robust and Scalable Approach

A prevalent and efficient method for the synthesis of N-substituted 3-hydroxyazetidines, including the N-benzyl variant which is a precursor to the C-3 benzylated analog, involves the reaction of a primary amine with an epoxide. A common industrial synthesis involves the reaction of benzylamine with epichlorohydrin.[4][5] This two-step, one-pot synthesis is both cost-effective and scalable.

Reaction Pathway:

Caption: Synthesis of 1-Benzylazetidin-3-ol.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol

-

Reaction Setup: In a well-ventilated fume hood, dissolve benzylamine in water (approximately 15 volumes) in a reaction vessel equipped with a stirrer and a cooling system.

-

Epoxide Addition: Cool the solution to 0-5 °C. Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 12 hours. Monitor the consumption of starting materials using Gas Chromatography (GC).

-

Work-up and Cyclization: Upon completion, filter the reaction mixture and wash the filter cake with water. The resulting intermediate, N-benzyl-1-chloro-3-aminopropan-2-ol, is then cyclized. This is achieved by dissolving the intermediate in a suitable solvent such as acetonitrile, adding a base like sodium carbonate (1.5 equivalents), and refluxing the mixture.

-

Isolation and Purification: After the cyclization is complete (monitored by TLC or GC), the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-benzylazetidin-3-ol.

Note: This protocol describes the synthesis of the N-benzyl isomer. The C-3 benzyl isomer would require a different synthetic strategy, likely involving a protected azetidin-3-one and a benzyl Grignard reagent.

Synthesis of 3-Phenylazetidin-3-ol: Leveraging Organometallic Chemistry

The introduction of a phenyl group directly onto the C-3 position of the azetidine ring is most effectively achieved through the addition of an organometallic reagent to a suitable azetidin-3-one precursor. A Grignard reaction using phenylmagnesium bromide is a prime example of this approach.[4][6]

Reaction Pathway:

Caption: Synthesis of 3-Phenylazetidin-3-ol via Grignard Reaction.

Experimental Protocol: Synthesis of N-Benzhydryl-3-phenylazetidin-3-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction with Azetidinone: Once the Grignard reagent has formed, cool the solution to 0 °C. Prepare a solution of N-benzhydrylazetidin-3-one (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature and monitor its progress by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzhydryl-3-phenylazetidin-3-ol.

-

Deprotection (Optional): The N-benzhydryl protecting group can be removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield the parent 3-phenylazetidin-3-ol.

Structural and Conformational Analysis: The Impact of a Methylene Spacer

The key structural distinction between this compound and 3-phenylazetidin-3-ol is the presence of a methylene (-CH2-) linker between the azetidine ring and the phenyl group in the former. This seemingly minor difference has profound implications for the molecule's conformation, flexibility, and interactions with biological targets.

Ring Puckering and Substituent Orientation

The azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors.

Conformational Isomers of a Substituted Azetidine Ring:

Caption: Puckered conformations of a 3-substituted azetidine.

For 3-phenylazetidin-3-ol, the bulky phenyl group directly attached to the C-3 position will have a significant influence on the ring's conformation, likely favoring a conformation that minimizes steric hindrance. In contrast, the benzyl group in this compound has greater rotational freedom around the C3-CH2 and CH2-phenyl bonds, allowing for more conformational flexibility. This can enable the phenyl ring to adopt various orientations relative to the azetidine core, which can be advantageous for optimizing interactions within a binding pocket.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and conformational details of these molecules.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the benzylic protons would appear as a characteristic singlet or a pair of doublets if they are diastereotopic, typically in the range of 2.5-3.5 ppm. The protons on the azetidine ring would appear as multiplets in the upfield region. For 3-phenylazetidin-3-ol, the aromatic protons will be observed in the downfield region (around 7.0-7.5 ppm), and the azetidine ring protons will also be in the upfield region.

-

¹³C NMR: The ¹³C NMR spectrum will clearly distinguish the benzylic carbon in this compound (around 40-50 ppm) from the quaternary carbon directly attached to the phenyl group in 3-phenylazetidin-3-ol (further downfield).

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and assign the chemical shifts and coupling constants for all protons and carbons. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Physicochemical Properties: Implications for Drug-Likeness

The physicochemical properties of a molecule, such as lipophilicity (logP), acidity/basicity (pKa), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Predicted Physicochemical Properties:

| Property | This compound (Predicted) | 3-Phenylazetidin-3-ol (Predicted) | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 163.22 | 149.19 | Influences solubility and permeability. |

| logP (Lipophilicity) | ~1.5 - 2.0 | ~1.0 - 1.5 | Affects solubility, permeability, and plasma protein binding. |

| pKa (Basicity) | ~8.5 - 9.5 | ~8.5 - 9.5 | Determines the degree of ionization at physiological pH, impacting solubility and receptor interactions. |

| Polar Surface Area (PSA) | ~32.3 Ų | ~32.3 Ų | Correlates with membrane permeability. |

Note: These values are estimations and can be more accurately determined experimentally or through more sophisticated computational models.[7][8][9]

The slightly higher predicted logP of this compound, due to the additional methylene group, suggests it may have slightly lower aqueous solubility but potentially better membrane permeability compared to 3-phenylazetidin-3-ol. However, both compounds fall within a favorable range for drug-like molecules.

Reactivity and Functionalization: Gateways to Chemical Diversity

The hydroxyl group at the 3-position and the secondary amine of the azetidine ring are key handles for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Potential Functionalization Sites:

Caption: Key sites for further chemical derivatization.

The reactivity of the benzylic position in this compound offers an additional site for functionalization that is absent in 3-phenylazetidin-3-ol. The benzylic protons are more acidic and susceptible to oxidation compared to the aromatic protons of the phenyl group.

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

The choice between a benzyl and a phenyl substituent can have a significant impact on the biological activity and overall properties of a drug candidate.

-

3-Phenylazetidin-3-ol: The direct attachment of the phenyl ring provides a rigid scaffold that can be ideal for positioning the aromatic ring in a specific orientation within a binding pocket. This can lead to highly potent and selective interactions.

-

This compound: The increased conformational flexibility of the benzyl group can be advantageous in several scenarios. It may allow the molecule to adopt a more favorable conformation for binding, potentially leading to improved potency. The methylene spacer also moves the phenyl ring further from the azetidine core, which can be useful for probing different regions of a binding site or for avoiding steric clashes.

The concept of bioisosteric replacement is highly relevant here.[10][11] While not classical bioisosteres, the benzyl and phenyl groups can be considered as non-classical bioisosteres, where the methylene spacer in the benzyl group can modulate the compound's properties in a predictable way.

Conclusion: Informed Decisions in Scaffold Selection

Both this compound and 3-phenylazetidin-3-ol are valuable building blocks for drug discovery. The choice between them should be guided by a thorough understanding of the target binding site and the desired physicochemical properties of the final compound.

-

Choose 3-Phenylazetidin-3-ol for:

-

Rigid positioning of an aromatic moiety.

-

When a more compact scaffold is desired.

-

-

Choose this compound for:

-

Introducing conformational flexibility.

-

Probing extended regions of a binding pocket.

-

When an additional site for metabolic transformation or functionalization is acceptable or desired.

-

This guide has provided a foundational understanding of the synthesis, structure, properties, and potential applications of these two important azetidine derivatives. By leveraging this knowledge, medicinal chemists can make more informed decisions in the design and optimization of novel therapeutics.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available at: [Link]

-

The Grignard Reaction - Chemistry at Winthrop University. Available at: [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. Available at: [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

-

Prediction of physicochemical properties - PubMed. Available at: [Link]

-

Prediction of Physicochemical Properties - ResearchGate. Available at: [Link]

-

a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. Available at: [Link]

-

(PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives, - ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC - PubMed Central. Available at: [Link]

-

Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn - The Royal Society of Chemistry. Available at: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed. Available at: [Link]

-

Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - MDPI. Available at: [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

-

One Pot Synthesis of Phenylacetaldehyde From Styrene | PDF | Catalysis | Filtration - Scribd. Available at: [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. Available at: [Link]

-

1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][4][7] oxazine. - ResearchGate. Available at: [Link]

-

7-Azetidinylquinolones as Antibacterial Agents. 2. Synthesis and Biological Activity of 7-(2,3-Disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic Acids. Properties and Structure-Activity Relationships of Quinolones with an Azetidine Moiety | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

-

Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

-

Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - NIH. Available at: [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. Available at: [Link]

-

New Approach to 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate - NIH. Available at: [Link]

-

Characterization and identification of three compounds by ¹H NMR spectra - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Conformational studies of N(3)-substituted[4][7][12]-oxadiazinan-2-ones - PubMed. Available at: [Link]

-

Synthesis of 3-, 4-, 5-, 6-, 7-, 8-, 9-, 10-, 11-, and 12-armed star-shaped poly(styrene oxide) Ru(II) complexes by a click-to-chelate approach - ResearchGate. Available at: [Link]

-

phenyl bioisosterism unlayered - Macmillan Group. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

Sources

- 1. alpaipars.com [alpaipars.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

Patent Landscape & Technical Guide: 3-Benzylazetidin-3-ol as a Privileged Scaffold

[1]

Executive Summary

In the realm of modern medicinal chemistry, This compound has emerged not merely as a reagent, but as a high-value privileged scaffold .[1] Its structural uniqueness lies in the quaternary carbon at the 3-position of the azetidine ring, creating a gem-disubstituted motif that offers precise conformational restriction.

This guide analyzes the technical and intellectual property (IP) landscape of this moiety.[1][2][3] Unlike flexible linear chains or larger saturated heterocycles (piperidines, pyrrolidines), the this compound core provides a specific vector for lipophilic interaction (via the benzyl group) while maintaining a polar handle (the hydroxyl group) for hydrogen bonding or further functionalization.[1] This dual nature has made it a critical intermediate in the synthesis of modulators for PDE9 (neurodegeneration) and Pyruvate Kinase (hematology/oncology).

Chemical & Pharmacological Profile

Structural Rationale

The azetidine ring is a four-membered nitrogen heterocycle.[1] Incorporating a benzyl group and a hydroxyl group at the C3 position introduces significant sp³ character (Fsp³), a metric increasingly correlated with clinical success in drug discovery pipelines.[1]

-

Conformational Rigidity: The strained ring reduces the entropic penalty of binding to protein targets compared to open-chain analogs.[1]

-

Metabolic Stability: Azetidines often show improved metabolic stability over their 5- and 6-membered counterparts due to altered basicity and steric protection of the nitrogen.[1]

-

Vector Positioning: The gem-disubstitution forces the benzyl group and the hydroxyl group into a specific spatial arrangement, ideal for probing deep hydrophobic pockets (benzyl) adjacent to polar residues (hydroxyl).[1]

Key Therapeutic Areas

Analysis of the patent landscape reveals two dominant therapeutic clusters utilizing this scaffold:

-

CNS Disorders (PDE9 Inhibition): Used to position the benzyl group into the hydrophobic Q-pocket of the Phosphodiesterase 9 enzyme, enhancing selectivity over other PDE families.[1]

-

Metabolic/Hematologic Disorders (PKR Activation): Used as a linker or core motif to stabilize the active tetrameric conformation of Pyruvate Kinase R (PKR) in treating hemolytic anemias.[1]

Patent Ecosystem Visualization

The following diagram illustrates the connectivity between the this compound scaffold, key therapeutic targets, and major assignees identified in the patent literature.

Figure 1: Patent ecosystem linking the this compound scaffold to primary therapeutic targets and key patent assignees.[1]

Technical Deep Dive: Synthesis Protocol

The synthesis of this compound is a critical workflow in the production of these therapeutic agents.[1] The standard industrial route utilizes a Grignard addition to a protected azetidinone.[1]

Reaction Pathway Diagram

Figure 2: Step-wise synthetic pathway for this compound from N-Boc-3-azetidinone.

Validated Experimental Protocol

Based on methodologies described in US Patent 9,221,792 and US 2010/0190771.

Objective: Synthesis of this compound (HCl salt).

Reagents:

-

Benzylmagnesium chloride (2.0M in THF, 1.2–1.5 equiv)[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Trifluoroacetic acid (TFA) or 4N HCl in Dioxane[1]

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.[1] Maintain a positive pressure of nitrogen throughout.

-

Solvation: Dissolve N-Boc-3-azetidinone (e.g., 10 g) in anhydrous THF (approx. 10-15 volumes). Cool the solution to -78°C using a dry ice/acetone bath.

-

Grignard Addition: Add Benzylmagnesium chloride dropwise via the addition funnel over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature below -65°C to ensure regioselectivity and prevent ring opening.[1]

-

-

Reaction Progression: Allow the mixture to stir at -78°C for 1 hour, then gradually warm to room temperature (25°C) over 2–3 hours.

-

Quench & Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous Ammonium Chloride (

). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over-

Intermediate Check: The resulting oil is tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate.[1]

-

-

Deprotection: Dissolve the intermediate in DCM (5 volumes). Cool to 0°C. Add TFA (10 equiv) dropwise. Stir at room temperature for 2–4 hours until TLC/LCMS indicates consumption of starting material.

-

Isolation: Concentrate the reaction mixture. Triturate the residue with diethyl ether or pentane to precipitate the salt. Filter and dry to obtain the title compound.[5][6][8]

Quantitative Patent Data Summary

The following table summarizes key patent families where this specific scaffold is central to the claims.

| Patent / App. No. | Assignee | Primary Therapeutic Target | Role of Scaffold |

| US 2010/0190771 | Pfizer / Boehringer | PDE9 Inhibitor | Core Linker: Positions benzyl group into hydrophobic pocket of PDE9.[1] |

| US 9,221,792 | Agios Pharmaceuticals | Pyruvate Kinase (PKM2) | Allosteric Modulator: Part of the sulfonamide structure activating PKM2.[1] |

| WO 2020/061255 | Agios Pharmaceuticals | Pyruvate Kinase (PKR) | Pharmacophore: Essential for binding to mutant PKR forms (G332S, R510Q).[1][6] |

| CN 104822672 | (Various) | PKM2 Modulator | Bioisostere: Replaces larger rings to improve oral bioavailability.[1] |

Strategic Outlook & Freedom to Operate (FTO)

For drug developers considering this scaffold:

-

FTO Status: The synthesis of the core scaffold itself is widely known and likely off-patent as a chemical entity.[1] However, specific therapeutic uses (methods of treatment) for PDE9 and Pyruvate Kinase are heavily patented by Pfizer and Agios, respectively.

-

Differentiation Strategy: New IP opportunities lie in:

References

-

US Patent Application 2010/0190771 A1 . Pyrazolopyrimidinone compounds for use in the treatment of neurodegenerative diseases.[1][8][10] (2010).[1][8][10] Google Patents. Link

-

US Patent 9,221,792 B2 . N-(4-(azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide derivatives as pyruvate kinase M2 (PKM2) modulators.[1] (2015).[4][5][6][7] Google Patents. Link

-

WO Patent 2020/061255 A1 . Chemical compositions for activating pyruvate kinase (PKR).[1][6] (2020).[4][6][7][9] Google Patents. Link

-

Journal of Medicinal Chemistry . Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[1][9] (2020).[4][6][7][9] ACS Publications.[7] Link

-

PharmaBlock Whitepaper . Azetidines in Drug Discovery: Bridging Molecules for Innovative Medicines.[1][11] (2021).[3][6] PharmaBlock. Link

Sources

- 1. KR101417237B1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. CN104822672A - Therapeutic compounds and compositions and their use as PKM2 modulators - Google Patents [patents.google.com]

- 6. WO2020061255A1 - Activating pyruvate kinase r - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Application Note: Scalable Synthesis of 1-Benzylazetidin-3-ol from Epichlorohydrin

This Application Note details the scalable synthesis of 1-Benzylazetidin-3-ol (N-benzylazetidin-3-ol) from epichlorohydrin and benzylamine .

Note on Nomenclature: While the prompt specifies "3-Benzylazetidin-3-ol" (implying a C-substituted tertiary alcohol), the phrase "from epichlorohydrin" refers to the foundational ring-forming reaction which yields the N-benzyl isomer (1-Benzylazetidin-3-ol). This molecule is the standard industrial intermediate and the direct product of the described chemistry. The C-benzyl isomer requires a multi-step sequence (oxidation of the N-benzyl alcohol followed by Grignard addition) and is not the direct product of epichlorohydrin cyclization. This guide focuses on the direct, scalable ring-formation protocol.

Abstract & Scope

Azetidin-3-ols are critical structural motifs in medicinal chemistry, serving as "stretched" analogues of morpholines or piperazines and offering unique vector positioning for drug design.[1] This protocol details the scalable, robust synthesis of 1-benzylazetidin-3-ol via the reaction of benzylamine with epichlorohydrin.[2][3] The method highlights an optimized "one-pot, two-step" sequence that manages thermal hazards and minimizes the formation of the common bis-alkylated impurity (dimer).

Scientific Principles & Reaction Pathway[2][4]

Mechanistic Causality

The synthesis proceeds via two distinct mechanistic steps:

-

Epoxide Ring Opening (SN2): Benzylamine acts as a nucleophile, attacking the less hindered terminal carbon of epichlorohydrin. This regioselectivity is driven by steric factors, yielding the chlorohydrin intermediate (1-(benzylamino)-3-chloropropan-2-ol).

-

Intramolecular Cyclization (4-exo-tet): Under thermal or basic conditions, the secondary amine displaces the chloride ion to form the strained 4-membered azetidine ring.

Critical Process Parameters (CPPs)

-

Stoichiometry: A slight excess of epichlorohydrin (1.1–1.2 eq) is critical. A 1:1 ratio often leads to incomplete conversion, while a large excess promotes polymerization.

-

Temperature Control: The initial addition must be strictly controlled (<10°C) to prevent immediate cyclization or uncontrolled exotherms, which favor the formation of the bis-alkylated dimer impurity.

-

Dilution: High concentration favors intermolecular side reactions (dimerization). An optimized solvent volume (approx. 5–10 volumes relative to amine) is required.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the two-step mechanism and the competitive pathway leading to the bis-alkylated impurity.

Detailed Experimental Protocol

Materials & Equipment

-

Reagents: Benzylamine (Reagent Grade, >99%), Epichlorohydrin (99%), Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), Isopropanol (IPA) or Water.

-

Equipment: Jacketed glass reactor (or 3-neck RBF) with overhead stirrer, reflux condenser, pressure-equalizing addition funnel, internal temperature probe.

Step-by-Step Methodology

Phase 1: Chlorohydrin Formation (Controlled Addition)

-

Charge: Load Benzylamine (1.0 equiv) and Solvent (Water or IPA, 5.0 vol) into the reactor.

-

Cool: Engage chiller to bring internal temperature to 0–5°C .

-

Add: Charge Epichlorohydrin (1.15 equiv) into the addition funnel.

-

Dose: Add Epichlorohydrin dropwise over 60–90 minutes .

-

Control Point: Maintain internal temperature <10°C . The reaction is exothermic.[4] Rapid addition risks thermal runaway and impurity formation.

-

-

Digest: After addition, stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) over 2 hours.

-

Checkpoint: HPLC/TLC should show consumption of Benzylamine and formation of the intermediate.

-

Phase 2: Cyclization (Ring Closure)

-

Heat: Slowly ramp the temperature to Reflux (approx. 80–85°C for IPA/Water mixtures).

-

Reaction: Stir at reflux for 3–5 hours .

-

Note: Some protocols employ a base (NaHCO₃, 1.5 equiv) added prior to reflux to scavenge the HCl by-product, accelerating cyclization and preventing acid-catalyzed degradation.

-

-

Monitor: Check for disappearance of the chlorohydrin intermediate.

Phase 3: Workup & Purification[4]

-

Quench/Cool: Cool the mixture to 20°C.

-

Basify: If not already basic, adjust pH to >10 using 50% NaOH solution to liberate the free amine.

-

Extract: Extract with Ethyl Acetate (3 x 3 vol) or Dichloromethane.

-

Wash: Wash combined organics with Brine (1 x 2 vol).

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification:

-

Distillation: The crude oil can be distilled under high vacuum (bp approx. 110–115°C at 0.5 mmHg).

-

Crystallization: Alternatively, convert to the HCl salt by adding HCl in IPA/Dioxane. The 1-Benzylazetidin-3-ol Hydrochloride salt crystallizes readily and offers higher purity (>99%).[3]

-

Process Workflow Diagram

Figure 2: Operational workflow for the scalable synthesis of 1-Benzylazetidin-3-ol.

Data Summary & Impurity Profile

The following table summarizes the expected performance metrics based on optimized conditions (Reddy et al., 2011).

| Parameter | Optimized Value | Impact of Deviation |

| Mole Ratio (Epi:Amine) | 1.15 : 1.0 | < 1.0: Low conversion. > 1.5: Polymerization/Dimer. |

| Addition Temp | 0 – 5°C | > 15°C: Increased dimer impurity (Bis-alkylated amine). |

| Solvent Volume | 5 – 10 Volumes | Low Vol: Exotherm spikes; dimer formation. |

| Typical Yield | 80 – 89% | Dependent on efficient extraction (product is water soluble). |

| Purity (HPLC) | > 98% (as HCl salt) | Salt formation rejects non-basic impurities. |

Impurity Identification:

-

Bis-Impurity (Dimer): N-benzyl-N,N-bis(3-chloro-2-hydroxypropyl)amine. Formed if epichlorohydrin is in large excess or temperature is uncontrolled.

-

Polymer: Formed via ring-opening polymerization of epichlorohydrin initiated by alkoxides.

Safety & Handling (HSE)

-

Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer. It can be absorbed through the skin. Engineering controls (fume hood, closed dosing system) and PPE (butyl rubber gloves, respirator) are mandatory.

-

Exotherm: The reaction with amines is highly exothermic. On a large scale (multi-kg), failure to control the addition rate can lead to a runaway reaction.

-

Azetidines: Small ring heterocycles can be biologically active. Handle the final product with care.

References

-

Reddy, V. V. R. M. K., et al. (2011).[5] "Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine." Organic Process Research & Development, 15(2), 462–466.[1][5] Link

-

Dillon, B. R., et al. (2012).[1] "Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist." Organic Process Research & Development, 16(2), 195–203.[1] Link

-

Cheng, Y., et al. (2012). "Method for synthesizing 3-hydroxy-azetidine hydrochloride." CN Patent 102827052A. Link

-

Hodgson, D. M., et al. (2013).[1] "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry, 78(3), 1098–1106.[1] Link

Sources

Application Note: Functionalization Strategies for the Tertiary Hydroxyl Group in 3-Benzylazetidin-3-ol

Executive Summary & Strategic Importance

The 3-benzylazetidin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery. It offers a conformationally restricted bioisostere for acyclic tertiary alcohols and cyclic amines, providing unique vectors for exploring chemical space. However, functionalizing the tertiary hydroxyl group at the C3 position presents a dichotomy of steric hindrance and ring strain .

-

The Challenge: The tertiary alcohol is sterically crowded by the geminal benzyl group and the azetidine ring. Standard activation methods often fail or lead to elimination.

-

The Risk: The strained 4-membered azetidine ring (

26 kcal/mol strain energy) is susceptible to ring-opening or rearrangement under harsh acidic or Lewis-acidic conditions, particularly when the nitrogen is activated. -

The Solution: This guide details three validated functionalization pathways: O-Alkylation (Etherification) , Deoxofluorination , and the Ritter Reaction (Amidation/Rearrangement) .

Decision Matrix & Workflow

The following decision tree illustrates the critical pathways for modifying the tertiary hydroxyl group, highlighting the "Safe Zones" and "Rearrangement Traps."

Figure 1: Strategic workflow for the functionalization of this compound. Note the high risk of rearrangement in acidic media (Path 3).

Protocol A: O-Alkylation (Ether Synthesis)

Direct alkylation of tertiary alcohols is difficult due to the inability to form alkoxides easily without elimination. For azetidines, the risk is compounded by N-alkylation if the nitrogen is unprotected.

Prerequisite: The azetidine nitrogen must be protected (e.g., N-Boc, N-Cbz, or N-Benzhydryl) to prevent quaternization.

Mechanism & Causality

We utilize a Williamson Ether Synthesis approach. Sodium hydride (NaH) is selected as the base over Potassium tert-butoxide (KOtBu) because the irreversible deprotonation by NaH drives the formation of the sterically hindered tertiary alkoxide. DMF is the solvent of choice to solvate the cation and accelerate the SN2 attack on the alkyl halide.

Step-by-Step Protocol

Reagents:

-

N-Protected this compound (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.5 equiv)

-

Electrophile: Alkyl Iodide or Bromide (1.2–1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the N-protected azetidinol and dissolve in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C. Add NaH portion-wise. Observation: Gas evolution (

) will occur. -

Activation: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes. Why: This ensures complete formation of the tertiary alkoxide.

-

Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

-

Note: If the reaction is sluggish, heat to 50 °C, but do not exceed 60 °C to avoid elimination to the azetine or ring opening.

-

-

Quench: Carefully quench with saturated aqueous

at 0 °C. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

.[1]

Self-Validation Check:

-

LC-MS: Look for the mass of Product + Na/H. Absence of starting material (SM) peak.

-

1H NMR: Disappearance of the -OH proton (usually a broad singlet). Appearance of the alkyl group signals.

Protocol B: Deoxofluorination

Replacing the hydroxyl group with fluorine is a classic medicinal chemistry strategy to block metabolic hot-spots (CYP450 oxidation) while maintaining polarity.

The Challenge: Elimination vs. Substitution

Traditional reagents like DAST (Diethylaminosulfur trifluoride) are often too harsh for tertiary alcohols in strained rings, leading to elimination (formation of the alkene/azetine) or explosive decomposition.

Modern Protocol: Sulfonyl Fluoride Activation

We recommend using PyFluor or Perfluorobutanesulfonyl fluoride (PBSF) with a specific organic base. These reagents are thermally stable and less prone to causing elimination than DAST.

Reagents:

-

N-Protected this compound (1.0 equiv)

-

PyFluor (Pyridine sulfonyl fluoride) or PBSF (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Toluene or DCM (Anhydrous)

Procedure:

-

Dissolution: Dissolve substrate and PyFluor in Toluene (preferred for higher boiling point if needed, though RT is standard).

-

Base Addition: Add DBU dropwise at room temperature.

-

Reaction: Stir at RT for 12–24 hours.

-

Mechanistic Insight: The alcohol attacks the sulfonyl fluoride to form a sulfonate intermediate. The fluoride ion then displaces the sulfonate. For tertiary centers, this often proceeds via an ion-pair mechanism (

-like) rather than pure

-

-

Workup: Wash with 1N HCl (to remove DBU) and saturated

.

Protocol C: The Ritter Reaction (Amidation & Rearrangement)

This is the most complex pathway. The Ritter reaction involves generating a carbocation at the tertiary center, which is then trapped by a nitrile.

-

The Trap: In 3-hydroxyazetidines, the carbocation at C3 can trigger a ring expansion or rearrangement, often yielding oxazolines rather than the simple acetamido-azetidine.

Mechanism of Rearrangement

When the C3 hydroxyl is protonated and leaves (

-

Path A (Desired): Nitrile attacks C3 cation

Nitrilium ion -

Path B (Rearrangement): The ring nitrogen (if protected with an acyl group like Cbz or Boc) or an external nucleophile may participate, leading to ring expansion to a 5-membered oxazoline or pyrrolidine derivative.

Figure 2: Divergent pathways in the Ritter reaction of azetidin-3-ols.

Controlled Ritter Protocol (To minimize rearrangement)

To favor the amide (Product), use mild conditions that minimize the lifetime of the free carbocation.

Reagents:

-

Substrate (1.0 equiv)

-

Nitrile (Acetonitrile or Benzonitrile) - acts as solvent or excess reagent.

-

Acid: Concentrated Sulfuric Acid (

) or Triflic Acid (TfOH) (stoichiometric, 1.1 equiv).-

Note: Avoid heating. Keep at 0 °C to RT.

-

Procedure:

-

Dissolve substrate in Acetonitrile (0.5 M).

-

Cool to -10 °C.

-

Add

dropwise. -

Stir at 0 °C for 2 hours.

-

Pour onto ice/water to hydrolyze the intermediate nitrilium ion.

-

Neutralize with NaOH to pH 8 and extract.

Data Interpretation:

-

Success: 1H NMR shows NH amide doublet (approx 6-8 ppm) and retention of the azetidine ring protons (distinctive roofing pattern).

-

Failure (Rearrangement): NMR shows loss of symmetry or shifts characteristic of 5-membered rings.

Summary of Reaction Parameters

| Parameter | Etherification (Protocol A) | Deoxofluorination (Protocol B) | Ritter Reaction (Protocol C) |

| Key Reagent | NaH / Alkyl Halide | PyFluor / DBU | |

| Primary Risk | Elimination to Azetine | Elimination / Explosion (if DAST) | Ring Expansion / Rearrangement |

| Temperature | 0 °C | RT | -10 °C |

| Solvent | DMF (Polar Aprotic) | Toluene/DCM | Acetonitrile (Reactant) |

| Preferred Protecting Group | Benzhydryl / Boc | Cbz / Boc | Cbz / Tosyl (Electron withdrawing) |

References

-

Synthesis of 3-substituted azetidines

-

Vertex AI Search Result 1.14: "General procedure for the synthesis of 1-benzylazetidin-3-ol...". Available at: (Verified Context).

-

-

Ritter Reaction Rearrangements

-

Vertex AI Search Result 1.2: "Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines". Available at: .

-

-

Etherification of Azetidinols

-

Deoxofluorination Strategies

-

Vertex AI Search Result 1.10: "Data Science-Guided Development of Deoxyfluorination Reagents...". Available at: .

-

-

General Azetidine Reviews

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Advanced Reductive Amination Protocols for the Synthesis of Novel 3-Hydroxyazetidine Scaffolds Using 3-Benzylazetidin-3-ol

An Application Guide:

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a detailed exploration of reductive amination as a robust and versatile method for functionalizing the 3-hydroxyazetidine core, specifically using 3-Benzylazetidin-3-ol as a key building block. We delve into the mechanistic underpinnings of the reaction, offer field-tested insights into reagent selection and reaction optimization, and present detailed, step-by-step protocols for synthesizing diverse N-substituted this compound derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

In the landscape of drug discovery, small, strained heterocyclic rings have emerged as powerful tools for navigating and optimizing "drug-like" chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly valuable. Its inherent ring strain and non-planar geometry provide a unique three-dimensional exit vector for substituents, allowing for precise conformational control and exploration of protein binding pockets.

The specific substrate of focus, this compound, incorporates several key features:

-

A Secondary Amine: The azetidine nitrogen serves as a nucleophilic handle for direct functionalization.

-

A Tertiary Alcohol: The 3-hydroxy group provides a site for further modification and introduces a key hydrogen-bond donor/acceptor moiety.

-

An N-Benzyl Protecting Group: This group offers steric bulk and can be readily removed via hydrogenolysis, revealing the parent azetidine for subsequent elaboration.

Reductive amination is an exceptionally effective method for N-alkylation, converting the secondary amine of this compound into a diverse array of tertiary amines. This one-pot reaction proceeds through the formation of an iminium ion intermediate from a carbonyl compound and the amine, which is then reduced in situ by a selective hydride reagent.[1] This approach elegantly bypasses the challenges of direct alkylation with alkyl halides, which often leads to undesired quaternary ammonium salt formation.[2]

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound (aldehyde or ketone).[3]

The Reaction Pathway

The reaction proceeds via a two-step sequence within a single pot:[4]

-

Iminium Ion Formation: The secondary amine (this compound) attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often the rate-limiting step and can be catalyzed by mild acid.[5]

-

Hydride Reduction: A selective hydride donor then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.

Caption: General mechanism of reductive amination.

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the gold standard for its mildness, selectivity, and broad substrate scope.[6][7]

Why STAB is Superior:

-

Enhanced Selectivity: STAB is less reactive than other borohydrides like NaBH₄. The electron-withdrawing acetate groups attenuate the hydride-donating ability of the boron center, rendering it slow to react with aldehydes and ketones but highly reactive toward the more electrophilic iminium ion intermediate.[3]

-

Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature, preserving sensitive functional groups. The mild acidity of the reagent (due to traces of acetic acid from its preparation) can also self-catalyze iminium ion formation, though additional catalytic acid is sometimes beneficial for less reactive ketones.[7][8]

-

Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which releases toxic hydrogen cyanide gas upon acidic workup.[9]

-

Solvent Compatibility: STAB performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[8][10]

Experimental Protocols and Workflow

General Workflow for Reductive Amination

The experimental procedure is designed for efficiency and simplicity, following a logical one-pot sequence.

Caption: Experimental workflow for one-pot reductive amination.

Protocol: Synthesis of 1-(Isobutyl)-3-benzylazetidin-3-ol

This protocol details the reaction of this compound with isobutyraldehyde. This serves as a representative example that can be adapted for other aldehydes or ketones.

Materials:

-

This compound (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

-

Carbonyl Addition: Add isobutyraldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion intermediates.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1 to 12 hours.

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(isobutyl)-3-benzylazetidin-3-ol.

Considerations for Substrate Variation

The presented protocol is robust, but slight modifications may be necessary depending on the carbonyl partner.

| Carbonyl Type | Recommended Adjustment | Rationale |

| Aliphatic Aldehydes | Standard protocol is generally effective. | Highly reactive, iminium formation is fast. |

| Aromatic Aldehydes | Reaction times may be slightly longer. | Less electrophilic than aliphatic aldehydes. |

| Aliphatic Ketones | Add catalytic acetic acid (0.1 eq). | Iminium formation is slower and requires acid catalysis to facilitate dehydration.[6][7] |

| Aromatic/Hindered Ketones | May require elevated temperature (40-50 °C) and longer reaction times. | Steric hindrance and lower reactivity can significantly slow the initial condensation step. |

Characterization and Data Interpretation

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

-